![molecular formula C19H13ClN4O2 B2983788 2-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one CAS No. 1105196-27-7](/img/structure/B2983788.png)
2-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenylpyridazin-3(2H)-one
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Anticancer Applications
Research has demonstrated the anticancer potential of related oxadiazole compounds. For instance, a study by Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, which showed moderate to excellent anticancer activity against various cancer cell lines. Similarly, Gomha et al. (2014) investigated thiadiazole and thiazole derivatives incorporating pyrazole moiety for anticancer activity, revealing promising results against breast carcinoma cell lines.
Antimicrobial Applications
Several studies have highlighted the antimicrobial potential of oxadiazole derivatives. Bektaş et al. (2007) synthesized novel triazole derivatives that exhibited good or moderate antimicrobial activities. Another study by Ningaiah et al. (2014) reported the synthesis of oxadiazoles with potent antimicrobial properties.
Organic Light-Emitting Diodes (OLEDs)
The application of oxadiazole compounds in OLEDs is another area of interest. Jin et al. (2014) developed iridium complexes with oxadiazole ligands that showed good performance in OLED devices, indicating potential use in electronic displays.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2/c20-15-8-4-7-14(11-15)19-21-17(26-23-19)12-24-18(25)10-9-16(22-24)13-5-2-1-3-6-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSZPRMVFFGTEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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